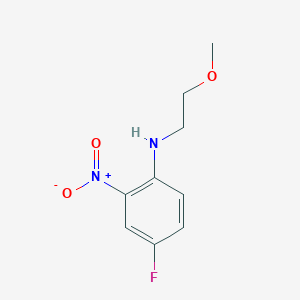

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

Übersicht

Beschreibung

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, also known as FMENA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of organic synthesis and medicinal chemistry. FMENA is a nitroaniline derivative that contains a fluorine atom and a methoxyethyl group attached to the nitrogen and carbon atoms, respectively.

Wissenschaftliche Forschungsanwendungen

Novel Dye Intermediate and Pharmaceuticals

4-Fluoro-3-nitroaniline, a compound closely related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, has been identified as a significant novel dye intermediate in the United States, with potential applications extending to pharmaceuticals, insecticides, and more dyes. The article briefly reviews the preparations of various N-substituted derivatives of this compound, highlighting its versatility and importance in different chemical sectors (Bil, 2007).

Fluorescent Probes for Biological Applications

Research on fluorescent probes has shown that derivatives of nitroaniline, such as those related to 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline, can be designed for high selectivity and resistance to biological reductants. These probes are suitable for detecting specific biological entities or processes within living cells, exemplified by the development of a metal-free and reductant-resistant imaging probe for nitroxyl (HNO) in living cells, demonstrating the compound's utility in biological imaging and diagnostics (Kawai et al., 2013).

Photophysical Studies and Fluorophores

In the field of materials science, studies on thiazole-based fluorophores containing nitro groups have revealed the influence of regioisomerism on photophysical properties. Despite expectations, nitro groups in these studies did not quench fluorescence but instead contributed to high quantum yields, indicating the potential of nitroaniline derivatives for developing new dyes and fluorophores with specific optical properties (Habenicht et al., 2015).

Nucleoside Transport Inhibition

Derivatives of 4-nitrobenzylthioinosine have been explored for their ability to inhibit nucleoside transport proteins, which are crucial for cellular nucleoside uptake and have implications in medical therapy and research. By modifying the ribose moiety with substituted benzyl groups, researchers aimed to decrease the compound's polarity, enhancing its potential for oral absorption and CNS penetration. This modification approach indicates the relevance of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline derivatives in pharmaceutical development (Tromp et al., 2004).

Eigenschaften

IUPAC Name |

4-fluoro-N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIYXSNFCIUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-Dimethylphenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2731484.png)

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2731488.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)

![4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2731500.png)

![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)